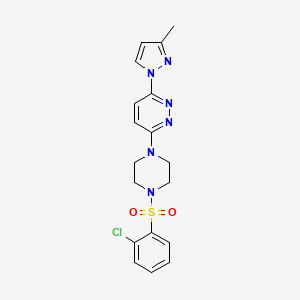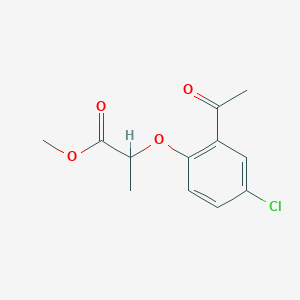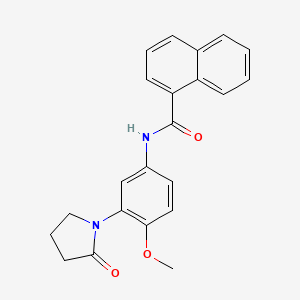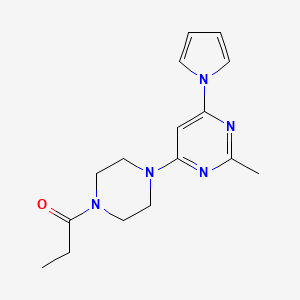
2-(Phenylsulfonyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylsulfonyl)nicotinaldehyde is a chemical compound with the molecular formula C12H9NO3S . It is related to 2-(Phenylsulfanyl)nicotinaldehyde, which has the CAS Number 338982-31-3 .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-FLUORO-3-FORMYLPYRIDINE and BENZENESULFINIC ACID SODIUM SALT .Molecular Structure Analysis
The molecular weight of this compound is 247.270 Da . More detailed structural analysis can be obtained through spectroscopic methods, as mentioned in a study on the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole .Chemical Reactions Analysis
A study on the regio-, chemo-, and stereoselectivity of cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene and its 3-phenylsulfanyl derivative provides insights into the chemical reactions involving compounds similar to this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H9NO3S) and molecular weight (247.270 Da) . Further properties such as melting point, boiling point, and solubility can be determined through experimental methods.Aplicaciones Científicas De Investigación
2-(Phenylsulfonyl)nicotinaldehyde is a chemical compound that has sparked interest in various scientific research fields. While explicit studies on this compound are scarce, research on closely related compounds and functional groups can provide insight into its potential applications. The following paragraphs explore various scientific research contexts where this compound, by virtue of its chemical structure, might find relevance.
Potential in Organic Synthesis and Catalysis
One area of significant interest is in organic synthesis and catalysis, where compounds like this compound can serve as intermediates or catalysts. For example, the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines demonstrates the utility of phenylsulfonyl groups in facilitating regioselective modifications of aromatic compounds, suggesting that this compound could play a role in similar chemical transformations (Saidi et al., 2011).
Applications in Material Science
In the field of material science, particularly in the development of fuel cell technologies, sulfophenylated polysulfones have been studied for their potential in proton-exchange-membrane fuel cells. The modification of polysulfones by attaching pendant sulfonated phenyl groups, akin to the functional group in this compound, shows promise for enhancing proton conductivity, which is crucial for fuel cell efficiency (Lafitte et al., 2002).
Biological and Pharmacological Research
While the specific biological or pharmacological applications of this compound have not been directly documented, research on nicotinamide metabolism and its analogs offers a glimpse into potential areas of interest. Nicotinamide phosphoribosyltransferase (NAMPT) plays a critical role in the regulation of the intracellular nicotinamide adenine dinucleotide (NAD) pool, influencing cellular metabolism, aging, and various disease processes. Compounds affecting NAD metabolism, which could hypothetically include derivatives of this compound, are of significant interest in exploring new therapeutic strategies for metabolic disorders, cancer, and aging (Garten et al., 2015).
Environmental Applications
The environmental degradation of synthetic compounds, including herbicides, is a growing area of research. Studies on the degradation pathways of nicosulfuron, a sulfonylurea herbicide, by microorganisms indicate the potential for bioremediation strategies involving specific fungal strains capable of breaking down sulfonylurea compounds. This research suggests that understanding the chemical behavior and degradation pathways of compounds like this compound could inform environmental remediation efforts (Carles et al., 2018).
Direcciones Futuras
The future directions of research involving 2-(Phenylsulfonyl)nicotinaldehyde could involve further exploration of its synthesis, reactivity, and potential applications. For instance, a study on the future directions of catalytic chemistry suggests that catalytic processes, which could potentially involve this compound, will play a crucial role in sustainable economic development .
Propiedades
IUPAC Name |
2-(benzenesulfonyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-9-10-5-4-8-13-12(10)17(15,16)11-6-2-1-3-7-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIWDMRUJFJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B2923701.png)




![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B2923709.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2923710.png)



![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2923719.png)
![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2923720.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2923721.png)